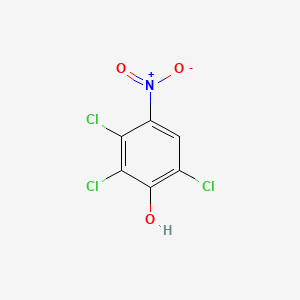

2,3,6-Trichloro-4-nitrophenol

説明

Structure

3D Structure

特性

CAS番号 |

20404-02-8 |

|---|---|

分子式 |

C6H2Cl3NO3 |

分子量 |

242.4 g/mol |

IUPAC名 |

2,3,6-trichloro-4-nitrophenol |

InChI |

InChI=1S/C6H2Cl3NO3/c7-2-1-3(10(12)13)4(8)5(9)6(2)11/h1,11H |

InChIキー |

UAXQXSVCGHEVMI-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways for 2,3,6 Trichloro 4 Nitrophenol

Established Laboratory Synthesis Routes for 2,3,6-Trichloro-4-nitrophenol

The formation of this compound can be approached from different starting materials, utilizing three main strategies: nitration of a trichlorophenol, chlorination of a nitrophenol, or substitution reactions on a suitably substituted benzene (B151609) ring.

This classical approach involves the introduction of a nitro group (-NO₂) onto a pre-existing trichlorophenol ring. The starting material would ideally be 2,3,6-trichlorophenol (B165527). nih.gov The nitration is an electrophilic aromatic substitution reaction, where the hydroxyl group (-OH) and the chlorine atoms (-Cl) on the ring direct the position of the incoming nitro group. The hydroxyl group is a strong activating, ortho-, para-director, while chlorine atoms are deactivating, ortho-, para-directors. Their combined influence determines the final position of the nitration.

The reaction typically uses a nitrating agent, often a mixture of nitric acid and a strong acid catalyst like sulfuric acid. smolecule.com Alternative nitrating agents have also been developed. For instance, antimony nitrate (B79036) (Sb(NO₃)₃) has been used for the nitration of various phenolic compounds, often proceeding rapidly at low temperatures (0-5 °C) by grinding the reactants together. sid.ir

Table 1: Comparison of Nitration Conditions for Phenolic Compounds

| Nitrating Agent | Catalyst/Solvent | Temperature | Key Features |

| Nitric Acid / Sulfuric Acid | Sulfuric Acid | Varies, often low | Standard industrial method; can lead to side reactions and oxidation. paspk.org |

| Antimony Nitrate | Solvent-free (grinding) | 0-5 °C | Fast reaction times, high yields for certain phenols. sid.ir |

| Aqueous Nitric Acid | Non-polar aprotic solvent | 20-60 °C | Used for nitrating dichlorophenols, offering control over reaction. google.com |

This table provides a general overview of nitration methods applicable to phenols; specific conditions for 2,3,6-trichlorophenol may vary.

An alternative pathway is the direct chlorination of a nitrophenol, such as 4-nitrophenol (B140041). This method involves the stepwise electrophilic substitution of hydrogen atoms on the aromatic ring with chlorine. The reaction is typically carried out using gaseous chlorine. google.com The nitro group is a strong deactivating, meta-director, while the hydroxyl group is a strong activating, ortho-, para-director. The ortho-directing influence of the hydroxyl group is dominant, leading to chlorination at the positions adjacent to it.

The process often yields a mixture of chlorinated products. For example, the chlorination of 4-nitrophenol can initially produce 2-chloro-4-nitrophenol (B164951), which can then be further chlorinated to 2,6-dichloro-4-nitrophenol. mdpi.com To achieve the 2,3,6-trichloro isomer, this dichlorinated intermediate would require an additional, more forcing chlorination step. The selectivity of the reaction can be modified by using catalysts, such as primary, secondary, or tertiary amines, which can influence the distribution of isomers. google.com

Another approach involves oxidative chlorination, where hydrochloric acid is used in the presence of an oxidizing agent like hydrogen peroxide or nitric acid. google.com This method avoids the direct use of chlorine gas and allows for better control of the reaction, potentially reducing the formation of byproducts like 2,6-dichloro-4-nitrophenol. google.com

This strategy involves modifying a precursor that already has the required substitution pattern, where one functional group is converted into another. A notable example is the hydrolysis of a related compound, 2,3,6-trichloro-4-nitrotoluene. In this process, the methyl group of the nitrotoluene is hydrolyzed to a hydroxyl group to form the target phenol (B47542). This reaction can be achieved with high yield (95-99%) using potassium hydroxide (B78521) in an aqueous system with a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride (TBA) or benzyltrimethylammonium (B79724) chloride (BTA). tandfonline.com

Another multi-step synthetic route could involve a Sandmeyer reaction. For instance, a starting material like 2-methoxy-5-nitroaniline (B165355) can undergo diazotization followed by a Sandmeyer reaction to introduce a chlorine atom, yielding 2-chloro-4-nitroanisole. scnu.edu.cn The methoxy (B1213986) group can then be converted to a hydroxyl group via nucleophilic substitution, followed by further chlorination steps to obtain the final product. scnu.edu.cn

Challenges and Innovations in this compound Synthesis

The synthesis of a specific, highly substituted isomer like this compound is often complicated by issues of regioselectivity and environmental concerns associated with traditional chemical processes.

Regioselectivity—the control of the position of chemical bond formation—is the primary challenge in synthesizing this compound. The directing effects of the substituents already present on the aromatic ring dictate the position of incoming electrophiles.

-OH (Hydroxyl): Strongly activating, directs incoming groups to the ortho and para positions.

-NO₂ (Nitro): Strongly deactivating, directs incoming groups to the meta position.

-Cl (Chloro): Weakly deactivating, directs incoming groups to the ortho and para positions.

When chlorinating 4-nitrophenol, the powerful ortho-directing effect of the -OH group leads to the formation of 2-chloro-4-nitrophenol and subsequently 2,6-dichloro-4-nitrophenol. mdpi.com Introducing a third chlorine atom at the 3-position is difficult because this position is not strongly favored by any of the existing groups. Similarly, when nitrating 2,3,6-trichlorophenol, the combined directing effects of the three chlorine atoms and the hydroxyl group must result in the nitro group exclusively adding at the 4-position, which can be challenging to achieve without the formation of other isomers. The development of highly regioselective catalytic systems, such as those using copper(I) salts in cycloaddition reactions, demonstrates the importance of catalysts in controlling product isomerism. nih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Position | Influence on Synthesis |

| -OH | Activating | Ortho, Para | Favors substitution at positions 2 and 6 relative to the -OH group. |

| -NO₂ | Deactivating | Meta | Directs incoming groups away from positions ortho and para to itself. |

| -Cl | Deactivating | Ortho, Para | Competes with the -OH group in directing incoming substituents. |

Traditional synthesis methods for chlorinated and nitrated phenols often involve harsh reagents, such as fuming acids and chlorine gas, and can generate significant chemical waste. paspk.orggoogle.com Modern synthetic chemistry aims to develop "greener" pathways that are more environmentally friendly.

Innovations in this area focus on several key principles:

Catalyst Use: Employing catalysts can improve reaction efficiency and reduce the need for stoichiometric amounts of harsh reagents. The use of amine catalysts in chlorination is one such example. google.com Research into solid acid catalysts like silica-supported sulfuric acid or zeolites for nitration aims to replace corrosive liquid acids, simplifying product separation and catalyst recycling. paspk.org

Alternative Reagents: The use of oxidative chlorination with HCl and H₂O₂ instead of Cl₂ gas represents a safer and more controlled approach. google.com Similarly, exploring novel nitrating agents that operate under milder conditions, such as antimony nitrate, could reduce energy consumption and byproduct formation. sid.ir

Process Optimization: Research into optimizing reaction parameters like temperature, concentration, and reaction time can significantly increase the yield of the desired product while minimizing waste. For example, studies on the nitration of phenol have shown that controlling physical parameters can achieve high yields (91%) without catalysts or solvents. paspk.org The principles of green chemistry also encourage the use of less toxic solvents and the development of processes that generate fewer harmful byproducts. mdpi.com

Derivatization Reactions and Synthetic Transformations Involving this compound

This compound serves as a valuable starting material for the synthesis of various other organic compounds through derivatization and synthetic transformations.

Pathways to Related Chloronitrophenolic Structures

The chemical structure of this compound can be modified to yield other chloronitrophenolic compounds. For instance, selective reduction of the nitro group can lead to the corresponding aminotrichlorophenol. Conversely, further electrophilic substitution reactions are possible, although the highly substituted and deactivated nature of the ring makes such reactions challenging. smolecule.com

Studies on related compounds, such as the transformation of 2-chloro-4-nitrophenol, show that it can be converted to 2-chloro-4,6-dinitrophenol (B1583033) through electrophilic attack by the nitrogen dioxide radical (NO₂•). mdpi.com Similar transformations could potentially be applied to this compound to introduce additional nitro groups, leading to more complex polychlorinated and polynitrated phenols.

The following table outlines potential transformations to related chloronitrophenolic structures based on known reactions of similar compounds.

| Starting Material | Reagents and Conditions | Product |

| This compound | Reducing agent (e.g., Sn/HCl) | 4-Amino-2,3,6-trichlorophenol |

| This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) | Polychlorodinitrophenols |

Utilization of this compound as a Chemical Intermediate

Historically, chlorinated phenols have been utilized as intermediates in the synthesis of pesticides and other bioactive molecules. smolecule.com this compound, with its multiple reactive sites, can serve as a building block for more complex chemical structures. The hydroxyl group can undergo etherification or esterification reactions, while the nitro group can be reduced to an amine, which can then participate in a variety of further reactions such as diazotization and coupling.

For example, the reduction of the nitro group to an amino group would yield 4-amino-2,3,6-trichlorophenol. This amino-substituted phenol could then be a precursor for the synthesis of dyes, pharmaceuticals, or agrochemicals. The specific applications would depend on the subsequent chemical modifications of the amino and hydroxyl functionalities.

The following table summarizes some potential applications of this compound as a chemical intermediate.

| Intermediate | Potential Subsequent Reactions | Potential Final Products |

| 4-Amino-2,3,6-trichlorophenol | Diazotization and azo coupling | Azo dyes |

| 4-Amino-2,3,6-trichlorophenol | Acylation | Amide derivatives |

| Sodium 2,3,6-trichloro-4-nitrophenoxide | Williamson ether synthesis | Ether derivatives |

Environmental Occurrence and Distribution of 2,3,6 Trichloro 4 Nitrophenol

Anthropogenic Sources and Pathways of Environmental Release

Human-related activities are the predominant contributors to the release of 2,3,6-trichloro-4-nitrophenol into the environment. These sources range from industrial manufacturing to the historical use of certain pesticides.

The synthesis of various chemical compounds can lead to the formation of this compound. It can be produced through the nitration and chlorination of phenolic compounds, utilizing reagents like nitric acid and chlorine. evitachem.com This compound serves as an intermediate in the synthesis of more complex organic molecules. evitachem.com Consequently, industries involved in the production of specialty chemicals, dyes, and pharmaceuticals may be potential sources of its release through their wastewater effluents if not properly treated. ontosight.ai The manufacturing processes of other chlorinated nitrophenols can also inadvertently produce this compound as a byproduct. googleapis.comgoogle.com

Historically, certain organophosphate pesticides, when degraded, could lead to the formation of nitrophenols. cdc.govoup.comubi.pt For instance, 4-nitrophenol (B140041) is a known metabolite of pesticides like methyl parathion. cdc.gove-cep.orgpjoes.com While direct evidence for this compound formation from specific widely-used pesticides is less direct, the degradation of more complex chlorinated pesticides in soil and water could potentially lead to chlorinated nitrophenol derivatives. biorxiv.orgnih.gov Runoff from agricultural lands where such pesticides were historically applied can carry these degradation products into nearby water bodies, contributing to their environmental presence. greatamericaninsurancegroup.com The persistence of some chlorinated compounds in the environment means that historical applications can continue to be a source of contamination long after their use has been discontinued. greatamericaninsurancegroup.comresearchgate.net

This compound can be formed as an impurity during the synthesis of other commercially important chemicals. For example, in the production of 2,6-dichloro-4-nitrophenol, a valuable intermediate for agrochemicals and pharmaceuticals, this compound can be generated as a difficult-to-separate byproduct. googleapis.comgoogle.com The chlorination of p-nitrotoluene can also result in a product mixture that includes 2,3,6-trichloro-4-nitrotoluene, which can then be hydrolyzed to form the corresponding nitrophenol. tandfonline.com Similarly, the synthesis of 2-chloro-4-nitrophenol (B164951) from 4-nitrophenol can also produce other chlorinated nitrophenol derivatives. google.com

Table 1: Anthropogenic Sources and Pathways of this compound

| Source/Pathway | Description | Primary Precursors/Related Compounds |

|---|---|---|

| Industrial Effluents | Release from manufacturing facilities producing specialty chemicals, dyes, and pharmaceuticals. | Phenolic compounds, Nitric acid, Chlorine |

| Agricultural Runoff | Leaching from soils historically treated with certain organophosphate and chlorinated pesticides. | Methyl parathion, Chlorinated pesticides |

| Chemical Synthesis Byproduct | Formation as an impurity during the production of other chlorinated nitrophenols. | 2,6-dichloro-4-nitrophenol, p-Nitrotoluene, 4-Nitrophenol |

Natural Occurrence and Formation Mechanisms

While anthropogenic sources are dominant, there are also natural processes that can lead to the formation of chlorinated nitrophenols in the environment.

Microbial activity in soil and water can contribute to the transformation of various organic pollutants. Some bacteria are capable of degrading nitrophenols and chlorinated phenols. acs.orgresearchgate.net While specific studies on the direct biotic formation of this compound are scarce, the microbial degradation of more complex chlorinated aromatic compounds could potentially lead to its formation as an intermediate metabolite. researchgate.net For example, bacteria have been shown to degrade 2,4,6-trichlorophenol (B30397). nih.gov Abiotic processes, such as the reductive dechlorination of more highly chlorinated phenols in anaerobic sediments, could also play a role in its formation. acs.org

Nitrophenols can be formed in the atmosphere through photochemical reactions involving aromatic precursors. cdc.govmdpi.com Volatile organic compounds (VOCs) like benzene (B151609) and toluene (B28343), released from both natural and anthropogenic sources, can react with nitrogen oxides in the presence of sunlight to form nitrophenols. cdc.govcopernicus.org While this is a known pathway for simpler nitrophenols, the formation of a complex molecule like this compound would require the presence of chlorinated aromatic precursors in the atmosphere. These precursors could originate from industrial emissions or the volatilization of pesticides. tandfonline.com The subsequent photochemical reactions involving hydroxyl radicals (•OH) and nitrogen dioxide (NO₂) could then lead to the formation of chlorinated nitrophenols. nih.govnbuv.gov.uaacs.org Studies have shown that phenolic compounds can undergo nitration in the atmosphere, and this process is a source of nitrated phenols in atmospheric aerosols. nih.govsdu.edu.cn

Table 2: Natural Formation Mechanisms of this compound

| Mechanism | Description | Key Reactants/Precursors |

|---|---|---|

| Biotic Formation | Potential formation as an intermediate during the microbial degradation of more complex chlorinated aromatic compounds. | Highly chlorinated phenols, Chlorinated aromatic hydrocarbons |

| Abiotic Formation | Possible formation through chemical reactions in the environment, such as reductive dechlorination in anaerobic conditions. | Tetrachlorophenols, Other highly chlorinated phenols |

| Atmospheric Photochemistry | Formation in the atmosphere via reactions of chlorinated aromatic precursors with nitrogen oxides in the presence of sunlight. | Chlorinated benzenes, Chlorinated phenols, Nitrogen oxides (NOx), Hydroxyl radicals (•OH) |

Environmental Compartmentalization and Global Distribution of this compound

The environmental occurrence and distribution of the synthetic chemical compound this compound are of interest due to its classification as a potential environmental contaminant. While extensive quantitative monitoring data for this specific compound in various environmental matrices are not widely available in the public domain, its inclusion in environmental assessments and toxicological studies suggests a recognized potential for its presence in the environment. epa.govscholaris.ca The following sections detail the available information regarding its compartmentalization.

Presence in Aquatic Systems (Surface Water, Groundwater, Wastewater)

Direct and consistent quantitative data on the concentration of this compound in surface water, groundwater, and wastewater is limited in readily accessible scientific literature. A comprehensive report on nitroaromatic compounds as potential environmental contaminants noted that while analytical methods for detecting these substances in water are established, monitoring data, especially quantitative data, remains sparse for many of these chemicals. epa.gov

The presence of nitrophenols in aquatic environments is generally attributed to industrial effluents from manufacturing processes where these compounds are used as intermediates. pageplace.de Although not specific to this compound, studies on other nitrophenolic compounds indicate their potential to be released into wastewater streams. The transformation of other pollutants can also lead to the formation of nitrophenols in water systems.

Given its chemical structure as a chlorinated nitrophenol, it is plausible that this compound could be found in industrial wastewater discharges. Its persistence and fate in aquatic systems would be influenced by factors such as water solubility, potential for biodegradation, and photodegradation. Without specific studies, its actual concentrations in surface and groundwater remain largely uncharacterized.

Detection in Terrestrial Environments (Soil, Sediments)

Similar to aquatic systems, there is a notable lack of specific quantitative data regarding the concentrations of this compound in soil and sediments. The primary sources of nitrophenolic compounds in terrestrial environments are often linked to industrial activities and the use of certain pesticides. pageplace.de For instance, the degradation of some agricultural chemicals can result in the formation of nitrophenol derivatives in soil. pageplace.de

A study on a related compound, 2,4,6-trichlorophenyl-4'-nitrophenyl ether, which was used as a herbicide, indicated that its reduced amino derivative can persist in soil. While this does not directly confirm the presence of this compound, it highlights the potential for related chlorinated and nitrated aromatic compounds to be found and persist in terrestrial environments.

The physicochemical properties of this compound, such as its soil adsorption coefficient (Koc), would govern its mobility and partitioning between soil and water phases. However, without empirical data from soil and sediment monitoring programs, its prevalence in these compartments is not well-documented.

Atmospheric Presence and Transport

There is no specific information available from the conducted searches regarding the atmospheric presence, concentrations, or long-range transport of this compound. The potential for a chemical to be transported through the atmosphere is related to its vapor pressure and its stability in the air.

As a semi-volatile organic compound, it is possible that this compound could be released into the atmosphere, particularly from industrial sources or during agricultural applications of related parent compounds. Once in the atmosphere, its fate would be determined by photochemical reactions and the potential for wet or dry deposition.

The inclusion of this compound in a large-scale chemical hazard assessment for potential Arctic contaminants suggests a theoretical potential for long-range environmental transport. scholaris.ca However, this is based on modeling and chemical properties rather than direct atmospheric measurements. The lack of monitoring data means that the actual extent of its atmospheric presence and transport remains an area for further research.

Environmental Fate and Transformation of 2,3,6 Trichloro 4 Nitrophenol

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of living organisms. For 2,3,6-trichloro-4-nitrophenol, these pathways include photolysis, hydrolysis, chemical oxidation, and sorption/desorption dynamics in different environmental matrices.

Photolysis and Photo-induced Transformations in Aqueous and Atmospheric Phases

In the atmosphere, nitrophenols can be formed through photochemical reactions of aromatic compounds with nitrogen oxides. cdc.gov Once present, they are subject to further photo-induced transformations. The primary atmospheric degradation pathway for many organic compounds is reaction with hydroxyl radicals (•OH). The rate of this reaction is a key factor in determining the atmospheric lifetime of a compound.

Hydrolysis and Chemical Oxidation Mechanisms

Hydrolysis, the reaction with water, can be a degradation pathway for some organic compounds. However, for chlorinated aromatic compounds like this compound, hydrolysis is generally a slow process under typical environmental pH and temperature conditions. The stability of the aromatic ring and the carbon-chlorine bonds makes it resistant to simple hydrolysis.

Chemical oxidation, on the other hand, can be a more significant degradation pathway. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are effective in degrading a wide range of organic pollutants, including chlorinated phenols. researchgate.net While specific studies on the chemical oxidation of this compound are scarce, it is expected to be susceptible to degradation by strong oxidizing agents.

Sorption and Desorption Dynamics in Environmental Matrices

The mobility and bioavailability of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. The extent of sorption depends on the physicochemical properties of both the compound and the environmental matrix. Chlorinated phenols are known to sorb to organic matter and clay particles in soil. nih.gov

Studies on the closely related 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) provide insights into the potential sorption dynamics. The adsorption of 2,4,6-TCP onto various sorbents is influenced by factors such as pH and the organic carbon content of the soil. nih.gov For instance, the desorption of 2,4,6-TCP from aged biochar has been observed to range from 33.2% to 73.3%, indicating that a significant fraction can be irreversibly bound. nih.gov It is plausible that this compound would exhibit similar behavior, with its mobility being limited by sorption to soil and sediment.

Sorption and Desorption Parameters for a Related Compound (2,4,6-Trichlorophenol)

Data extrapolated from studies on 2,4,6-TCP to infer potential behavior of this compound.

| Parameter | Value Range | Conditions/Matrix | Reference |

|---|---|---|---|

| Desorption Ratio | 33.2% - 73.3% | Aged Biochar at 25°C, 35°C, and 45°C | nih.gov |

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial process for the removal of many persistent organic pollutants from the environment.

Microbial Biodegradation in Soil and Water Environments

Microorganisms, particularly bacteria, have been shown to degrade a variety of chlorinated and nitrated phenolic compounds. researchgate.netacs.org While specific studies on the microbial biodegradation of this compound are limited, research on analogous compounds provides a framework for understanding its potential metabolic pathways. The presence of both chlorine and nitro groups on the aromatic ring makes the compound relatively recalcitrant to biodegradation. frontiersin.org

Under aerobic conditions, the initial steps in the biodegradation of chlorinated nitrophenols often involve the removal of the nitro group or a chlorine atom, typically catalyzed by monooxygenase or dioxygenase enzymes. acs.orgplos.org For instance, the degradation of 2-chloro-4-nitrophenol (B164951) by a Rhodococcus imtechensis strain was initiated by the release of nitrite (B80452), followed by the stoichiometric elimination of chloride ions. acs.orgresearchgate.net The identified intermediates in this pathway were chlorohydroquinone (B41787) and hydroquinone (B1673460). acs.orgresearchgate.net

Another example is the degradation of 2-chloro-4-nitrophenol by an Arthrobacter sp., which also proceeded through the formation of chlorohydroquinone, which was then cleaved by a dioxygenase. nih.gov It is plausible that the aerobic degradation of this compound would follow a similar pathway, involving initial enzymatic attacks to remove the substituents and open the aromatic ring.

Key Enzymes and Intermediates in the Aerobic Degradation of a Related Compound (2-Chloro-4-nitrophenol)

This data provides a model for the potential aerobic biodegradation of this compound.

| Organism | Key Enzyme Type | Identified Intermediates | Reference |

|---|---|---|---|

| Rhodococcus imtechensis RKJ300 | Monooxygenase/Dioxygenase | Chlorohydroquinone, Hydroquinone | acs.orgresearchgate.net |

| Arthrobacter sp. SJCon | Dioxygenase | Chlorohydroquinone | nih.gov |

Anaerobic Degradation Pathways

Under anaerobic conditions, the biodegradation of nitroaromatic compounds is typically initiated by the reduction of the nitro group. nih.govnih.gov This process involves the sequential transformation of the nitro group (-NO2) into nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH2) groups, a reaction catalyzed by various anaerobic bacteria, including species of Clostridium and Desulfovibrio. nih.govannualreviews.org For polychlorinated compounds like 2,4,6-trichlorophenol (2,4,6-TCP), anaerobic degradation proceeds through reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. urjc.esfrontiersin.org

Given its structure, the anaerobic degradation of this compound would likely involve a combination of these pathways. The process would probably commence with either the reduction of the nitro group to form 2,3,6-trichloro-4-aminophenol or the reductive removal of chlorine atoms. The high degree of chlorination makes the aromatic ring electron-deficient, which can render it susceptible to reductive processes. oup.com

Role of Specific Microbial Consortia and Bacterial Strains (e.g., Rhodococcus imtechensis)

While no microbial strains have been specifically identified for the degradation of this compound, several bacteria are known for their ability to break down related chemicals.

Rhodococcus imtechensis : This Gram-positive actinobacterium is notable for its capacity to degrade various nitrophenol compounds. germai.appnih.gov Strain RKJ300, isolated from pesticide-contaminated soil, can utilize 4-nitrophenol (B140041), 2-chloro-4-nitrophenol, and 2,4-dinitrophenol (B41442) as sole carbon and energy sources under aerobic conditions. germai.appnih.gov Its versatile metabolic pathways, which include both oxidative and reductive mechanisms, suggest that members of the Rhodococcus genus could potentially be involved in the breakdown of more complex chlorinated nitrophenols. nih.govresearchgate.net

Ralstonia eutropha JMP134 : This well-studied bacterium is capable of degrading a wide array of chloroaromatic pollutants, including 2,4,6-trichlorophenol. nih.govdoe.gov It employs a monooxygenase to convert 2,4,6-TCP into intermediates that can enter central metabolic pathways. nih.govresearchgate.net

Other Relevant Genera : Species of Burkholderia, Arthrobacter, Desulfovibrio, and Clostridium have also been implicated in the degradation of various nitroaromatic and chlorinated phenolic compounds, highlighting the broad range of microorganisms that could potentially contribute to the environmental attenuation of this compound. nih.govnih.govnih.gov

Biotransformation Intermediates and Metabolic Products

Specific metabolic intermediates for this compound have not been documented. The likely products can be extrapolated from the biotransformation of analogous compounds.

Chlorohydroquinone and Hydroquinone Formation

The formation of chlorohydroquinones and hydroquinone is a key step in the degradation of some chlorinated nitrophenols. For instance, the aerobic degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300 proceeds through the formation of chlorohydroquinone and subsequently hydroquinone. germai.appnih.govresearchgate.net Similarly, Arthrobacter sp. SJCon degrades 2-chloro-4-nitrophenol via a chlorohydroquinone intermediate. nih.gov This pathway involves the initial enzymatic removal of the nitro group, followed by dehalogenation. These intermediates are then susceptible to ring cleavage. nih.gov

Halogen Elimination Processes

The removal of chlorine atoms (dehalogenation or dechlorination) is a critical step in the breakdown of polychlorinated phenols. Under anaerobic conditions, this typically occurs via reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. frontiersin.org The fungus Phanerochaete chrysosporium has been shown to degrade 2,4,6-TCP through a pathway involving reductive dechlorination of a 2,6-dichlorohydroquinone (B128265) intermediate to form 2-chlorohydroquinone and subsequently hydroquinone. nih.gov In aerobic pathways, halogen removal can be catalyzed by monooxygenase enzymes that replace a chlorine atom with a hydroxyl group. nih.gov This process reduces the toxicity and recalcitrance of the parent compound.

Nitro Group Reduction and Oxidation Products

The reduction of the nitro group is a primary transformation pathway for nitroaromatic compounds, especially under anaerobic conditions. nih.govannualreviews.org This multi-step process converts the nitro group to an amino group through highly reactive nitroso and hydroxylamino intermediates. annualreviews.orgoup.com These reactive intermediates are responsible for much of the toxicity associated with nitroaromatics. annualreviews.org The resulting aminophenols are generally less toxic and more amenable to further degradation. cdc.gov

Under certain conditions, oxidation products can also form. For example, the biotransformation of 3-methyl-4-nitrophenol (B363926) by the fungus Aspergillus niger can yield hydroxylated derivatives and 4-amino-3-methylphenol. nih.gov The degradation of 4-nitrophenol can also lead to the formation of 4-nitrocatechol. dtic.mil

Persistence and Environmental Half-lives in Diverse Ecosystems

There is no specific data available on the environmental half-life of this compound. However, its persistence is expected to be significant due to its chemical structure. The presence of multiple electron-withdrawing chlorine atoms and a nitro group makes the compound resistant to oxidative degradation and generally recalcitrant. nih.govnih.gov

The environmental persistence of related, simpler compounds provides a basis for estimation. For example, the half-life of 4-nitrophenol in topsoil is approximately 1 to 3 days under aerobic conditions and extends to around 14 days under anaerobic conditions. cdc.gov The half-life of 2-nitrophenol (B165410) in aerobic soil is estimated to be about 12 days. cdc.gov In general, increasing the number of chlorine substituents on a phenol (B47542) ring increases its persistence and toxicity. Therefore, the half-life of this compound is likely to be considerably longer than these values across different environmental compartments.

Table 1: Environmental Half-life of Related Nitrophenol Compounds

| Compound | Ecosystem Compartment | Condition | Estimated Half-life | Source |

|---|---|---|---|---|

| 4-Nitrophenol | Topsoil | Aerobic | 1–3 days | cdc.gov |

| 4-Nitrophenol | Topsoil | Anaerobic | ~14 days | cdc.gov |

| 2-Nitrophenol | Soil | Aerobic | ~12 days | cdc.gov |

| Nitrophenols (general) | Atmosphere | - | 3–18 days | cdc.govnih.gov |

| Nitrophenols (general) | Fresh Water | Photolysis | 1–8 days | cdc.gov |

| Nitrophenols (general) | Sea Water | Photolysis | 13–139 days | cdc.gov |

Analytical Methodologies for 2,3,6 Trichloro 4 Nitrophenol Detection and Quantification

Chromatographic Techniques

Chromatography is a powerful technique for separating complex mixtures, making it well-suited for the analysis of environmental samples containing 2,3,6-Trichloro-4-nitrophenol. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

Several HPLC methods have been developed for the analysis of nitrophenols. researchgate.net A common approach involves using a reverse-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used for elution. researchgate.net The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be adjusted to optimize the separation. researchgate.netchromatographyonline.com

Various detectors can be coupled with HPLC for the detection of this compound. A UV-Visible photodiode array detector is frequently used, as it can monitor the absorbance of the eluent at multiple wavelengths simultaneously, providing both quantitative data and spectral information for compound identification. researchgate.net The selection of the detection wavelength is based on the UV-Visible absorption spectrum of the analyte.

Table 1: Example HPLC Conditions for Nitrophenol Analysis

| Parameter | Condition |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water mixture |

| Detector | UV Photodiode Array |

| Elution Mode | Isocratic or Gradient |

This table presents typical conditions for the analysis of nitrophenols by HPLC. Specific parameters may be optimized for the analysis of this compound.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. thermofisher.com When coupled with a mass spectrometer (MS), it provides a highly sensitive and selective method for the identification and quantification of analytes like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification.

The use of GC-MS is particularly advantageous for the analysis of complex environmental samples where trace levels of contaminants need to be detected. thermofisher.com Different types of mass analyzers, such as single quadrupole, triple quadrupole, and high-resolution accurate mass (HRAM) systems, can be used to enhance selectivity and sensitivity. thermofisher.com For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, thereby increasing sensitivity and reducing interferences from the sample matrix.

Table 2: Key Aspects of GC-MS for Chlorinated Nitrophenol Analysis

| Aspect | Description |

| Sample Preparation | Derivatization may be required to increase volatility. |

| Ionization Source | Electron Ionization (EI) is commonly used. |

| Mass Analyzer | Quadrupole or Ion Trap. |

| Acquisition Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification. |

This table outlines the general considerations for the analysis of chlorinated nitrophenols using GC-MS.

Spectroscopic Methods

Spectroscopic methods are based on the interaction of electromagnetic radiation with matter and are invaluable for both the quantification and structural elucidation of chemical compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a substance. The absorption of light is proportional to the concentration of the absorbing species, making it a useful tool for quantitative analysis. Nitrophenols, including this compound, exhibit characteristic UV-Vis absorption spectra due to the presence of the chromophoric nitro and phenolic groups attached to the benzene (B151609) ring. docbrown.info

The UV-Vis spectrum of 4-nitrophenol (B140041), for instance, shows a significant absorption band that shifts depending on the pH of the solution. researchgate.netresearchgate.net This shift is due to the deprotonation of the phenolic hydroxyl group. The presence of chlorine substituents on the aromatic ring of this compound will influence the position and intensity of these absorption bands. This technique can be used for rapid screening and quantification, particularly in less complex sample matrices.

Table 3: Illustrative UV-Vis Absorption Maxima for a Related Nitrophenol

| Compound | Solvent/Condition | λmax (nm) |

| 4-Nitrophenol | Aqueous | 317 |

| 4-Nitrophenolate ion | Aqueous (basic) | 400 |

This table shows the shift in the absorption maximum for 4-nitrophenol upon deprotonation, a characteristic that can be exploited in UV-Vis based detection methods. researchgate.net

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques primarily used for the structural elucidation of organic compounds. slideshare.net

Infrared (IR) Spectroscopy analyzes the vibrations of molecules when they absorb infrared radiation. slideshare.net Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. universalclass.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, the N-O stretches of the nitro group, and the C-Cl stretches, as well as aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. slideshare.net The chemical shift, splitting pattern, and integration of the signals in an NMR spectrum provide information about the electronic environment and connectivity of the atoms. For this compound, ¹H NMR would show signals corresponding to the aromatic protons, and ¹³C NMR would reveal the different carbon environments within the molecule.

Table 4: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Feature |

| IR Spectroscopy | O-H stretching, N-O stretching, C-Cl stretching, Aromatic C-H and C=C stretching |

| ¹H NMR Spectroscopy | Signals for aromatic protons |

| ¹³C NMR Spectroscopy | Signals for different carbon atoms in the aromatic ring |

This table summarizes the expected key features in the IR and NMR spectra that would aid in the structural confirmation of this compound.

Electrochemical and Sensing Approaches

Electrochemical methods offer a sensitive, rapid, and often low-cost alternative for the detection of electroactive compounds like this compound. scispace.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. The nitro group in nitrophenols is electrochemically active and can be readily reduced, forming the basis for their electrochemical detection. rsc.org

A variety of modified electrodes have been developed to enhance the sensitivity and selectivity of nitrophenol detection. scispace.com These modifications can involve the use of nanomaterials, polymers, or other chemical entities that facilitate the electron transfer process or preconcentrate the analyte at the electrode surface. rsc.org Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry are commonly employed. nih.govresearchgate.net

Table 5: Overview of Electrochemical Sensing Approaches for Nitrophenols

| Sensor Type | Principle | Key Features |

| Modified Glassy Carbon Electrode | Enhanced electron transfer and surface area. | Good sensitivity and selectivity. scispace.com |

| Nanomaterial-Based Sensors | Catalytic effects and high surface area of nanoparticles. | Low detection limits. rsc.org |

| Biomass-Derived Carbon Sensors | High surface area and presence of functional groups. | Cost-effective and sustainable. rsc.org |

This table provides a summary of different electrochemical sensing strategies that have been applied to the detection of nitrophenols.

Voltammetric Techniques (e.g., Differential Pulse Voltammetry, Square Wave Voltammetry)

No literature was found describing the use of Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), or any other voltammetric techniques for the analysis of this compound.

Development of Modified Electrode Sensors (e.g., Graphene-based Nanocomposites)

There are no published research articles on the development or application of modified electrode sensors, including those based on graphene nanocomposites, for the specific detection of this compound.

Emerging Analytical Strategies and Method Validation

Information regarding emerging analytical strategies or the validation of any analytical method for the quantification of this compound is not available in the searched scientific domain.

Mechanistic Biological and Ecological Interactions of 2,3,6 Trichloro 4 Nitrophenol Non Human Systems

Molecular Interactions in Microbial Systems

The microbial degradation of chlorinated nitrophenols is a key process in their environmental fate. The molecular interactions underpinning these processes involve specific enzyme-substrate recognition and cellular uptake mechanisms.

The biodegradation of chlorinated nitroaromatic compounds like 2,3,6-trichloro-4-nitrophenol is initiated by enzymatic action that aims to reduce the molecule's stability and toxicity. While specific enzymatic data for this compound is limited, the degradation pathways of analogous compounds such as 2-chloro-4-nitrophenol (B164951) (2C4NP) and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) provide significant insights into the probable mechanisms.

The initial step in the aerobic degradation of chlorinated nitrophenols often involves the oxidative removal of the nitro group, catalyzed by monooxygenase enzymes . For instance, in the degradation of 2C4NP, a flavin-dependent monooxygenase is responsible for the removal of the nitro group. plos.org This enzymatic reaction typically results in the formation of chlorinated hydroquinones. In the case of 2C4NP, chlorohydroquinone (B41787) has been identified as a key intermediate. researchgate.net It is plausible that a similar monooxygenase would act on this compound to yield trichlorohydroquinone.

Following the initial attack, dioxygenase enzymes play a crucial role in the cleavage of the aromatic ring. For example, in the degradation of 2,4,6-TCP, a TCP hydroxylase converts it to 2,6-dichlorohydroquinone (B128265), which is then cleaved by a chlorohydroquinone 1,2-dioxygenase. frontiersin.org The degradation of 2C4NP has also been shown to proceed through a hydroxyquinol pathway, which involves a two-component p-nitrophenol monooxygenase. nih.govfrontiersin.org These enzymes exhibit broad substrate specificity, catalyzing the oxidation of various nitrophenols and halogenated phenols. nih.gov

The table below summarizes the key enzymes and their putative roles in the degradation of compounds structurally related to this compound.

| Enzyme Class | Specific Enzyme Example | Substrate Analog | Action | Resulting Intermediate |

| Monooxygenase | Flavin-dependent monooxygenase | 2-Chloro-4-nitrophenol | Oxidative removal of the nitro group | Chlorohydroquinone |

| Monooxygenase | p-Nitrophenol 4-monooxygenase | 3-Methyl-4-nitrophenol (B363926) | Monooxygenation | Methyl-1,4-benzoquinone |

| Dioxygenase | Chlorohydroquinone 1,2-dioxygenase | 2,6-Dichlorohydroquinone | Aromatic ring cleavage | --- |

| Dioxygenase | Hydroxyquinol 1,2-dioxygenase | Hydroxyquinol | Aromatic ring cleavage | --- |

It is important to note that the efficiency of these enzymatic processes can be influenced by the presence of other substrates. In some cases, the degradation of highly chlorinated phenols is enhanced by the presence of a more readily metabolizable primary substrate, a phenomenon known as co-metabolism.

The entry of xenobiotic compounds like this compound into microbial cells is a prerequisite for intracellular biodegradation. For many organic pollutants, the primary mechanism of uptake is passive diffusion across the cell membrane. This is particularly true for lipophilic compounds that can readily partition into the lipid bilayer of the cell membrane.

While specific transport proteins for this compound have not been identified, some bacteria possess active transport systems for certain aromatic compounds. For example, some gram-negative bacteria have outer membrane proteins that facilitate the uptake of specific substrates. um.es However, for a compound like this compound, which is not a primary nutrient, a specific active transport system is less likely. The rate of passive diffusion would be influenced by the compound's lipophilicity and the cell membrane's composition.

Ecological Impact Assessment on Non-Target Organisms: Mechanistic Considerations

The introduction of this compound into the environment can have detrimental effects on a variety of non-target organisms. Understanding the mechanistic basis of these interactions is crucial for assessing its ecological risk.

Chlorinated nitrophenols are known to be toxic to aquatic life. The toxicity generally increases with the degree of chlorination. nih.gov The primary mechanism of toxicity for many nitrophenolic compounds is the uncoupling of oxidative phosphorylation . This process disrupts the production of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane.

In fish , this can lead to a range of sublethal effects, including metabolic disturbances, and can ultimately be lethal. nih.gov While direct data for this compound is not available, studies on the lampricide 3-trifluoromethyl-4-nitrophenol (TFM), a related compound, have shown adverse effects on non-target fish. glfc.org

Aquatic invertebrates are also susceptible to the toxic effects of nitrophenols. usgs.gov The mechanisms of toxicity are likely similar to those in fish, involving disruption of cellular energy metabolism. The acute toxicity of various nitrophenols to freshwater invertebrates has been documented, with LC50 values varying depending on the specific compound and organism. waterquality.gov.au

For algae , nitrophenolic compounds can inhibit growth and photosynthesis. nih.gov The toxicity of 2,4-dichlorophenol (B122985) to the microalga Chlorella VT-1 has been shown to inhibit both respiration and photosynthesis. researchgate.net This is likely due to the disruption of electron transport chains in both mitochondria and chloroplasts.

The table below summarizes the potential toxic effects and mechanisms of action of chlorinated nitrophenols on aquatic organisms.

| Organism Group | Potential Effects | Likely Mechanism of Action |

| Fish | Metabolic disruption, mortality | Uncoupling of oxidative phosphorylation |

| Invertebrates | Mortality, developmental effects | Disruption of cellular energy metabolism |

| Algae | Inhibition of growth and photosynthesis | Disruption of electron transport chains |

In terrestrial ecosystems, this compound can impact soil microbial communities and their enzymatic activities, which are vital for nutrient cycling. The introduction of chlorinated phenols into soil can lead to a decrease in microbial biomass and a shift in the community structure.

Studies on the effects of triclosan, a chlorinated phenolic compound, on soil have shown an initial depression in basal and substrate-induced respiration , followed by a period of recovery, suggesting a potential for microbial adaptation. nih.govresearchgate.net The extent of inhibition can be influenced by soil properties such as organic matter and clay content, which can affect the bioavailability of the compound. nih.gov

Soil enzyme activities are also sensitive indicators of soil health and can be negatively affected by chemical stressors. The activities of enzymes such as dehydrogenases, phosphatases, and ureases can be inhibited by the presence of chlorinated phenols. This inhibition can disrupt key nutrient cycles, such as those of carbon, nitrogen, and phosphorus.

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the toxicity of chemicals to ecological receptors, thereby reducing the need for extensive animal testing. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity.

For nitroaromatic compounds, several molecular descriptors have been found to be important in predicting their toxicity to aquatic organisms. nih.gov These include:

Log Kow (Octanol-Water Partition Coefficient): This descriptor relates to the hydrophobicity of a molecule and its potential to bioaccumulate in organisms. An increase in hydrophobicity often correlates with increased toxicity. nih.gov

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This quantum chemical descriptor is related to the electrophilicity of a molecule and its ability to accept electrons, which can be important in toxicological reactions.

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the nucleophilicity of a molecule and its ability to donate electrons.

A general QSAR model for the toxicity of nitroaromatic compounds to an aquatic organism might take the following form:

Log(1/EC50) = a * Log K_ow + b * E_LUMO + c

where a, b, and c are constants determined by regression analysis.

Biotransformation Pathways in Environmental Organisms

The biotransformation of this compound in non-human systems is a critical area of study for understanding its environmental fate and ecological impact. However, detailed research specifically elucidating the metabolic pathways of this particular compound in a wide range of environmental organisms is not extensively documented in publicly available scientific literature. Consequently, much of the understanding is extrapolated from studies on structurally similar compounds, such as other chlorinated phenols, nitrophenols, and polychlorinated biphenyls (PCBs).

Biotransformation in organisms is generally categorized into Phase I and Phase II metabolic reactions. Phase I reactions typically involve the introduction or exposure of functional groups (e.g., hydroxyl, carboxyl, amino groups) through processes like oxidation, reduction, and hydrolysis. These reactions are often mediated by enzyme systems such as cytochrome P450 monooxygenases. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion.

Phase I and Phase II Metabolism in Lower Organisms

In lower organisms, such as bacteria and fungi, the initial steps of xenobiotic degradation often involve Phase I-type reactions. For chlorinated nitrophenols, microbial degradation pathways have been observed to initiate with either the reduction of the nitro group or the oxidative removal of the nitro or chloro groups.

While specific studies on this compound are scarce, research on analogous compounds provides insight into potential metabolic routes. For instance, the degradation of 2-chloro-4-nitrophenol by various bacteria has been shown to proceed through different intermediates, highlighting the metabolic diversity among microorganisms.

Table 1: Potential Phase I Biotransformation Reactions in Lower Organisms Based on Related Compounds

| Reaction Type | Description | Potential Metabolites of this compound |

| Nitroreduction | The enzymatic reduction of the nitro group (-NO2) to an amino group (-NH2). | 2,3,6-Trichloro-4-aminophenol |

| Oxidative Denitration | The replacement of the nitro group with a hydroxyl group (-OH). | Trichlorohydroquinone or Trichlorocatechol isomers |

| Dechlorination | The removal of chlorine atoms, which can occur reductively or oxidatively. | Dichloronitrophenol isomers |

| Hydroxylation | The introduction of a hydroxyl group onto the aromatic ring. | Trichloronitrocatechol |

Phase II metabolism in lower organisms is less commonly characterized in the context of conjugation for excretion as seen in vertebrates. Instead, the metabolites from Phase I reactions are typically funneled into central metabolic pathways, leading to complete mineralization.

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Non-Human Vertebrates

Glucuronidation: This process involves the conjugation of the phenolic hydroxyl group with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction significantly increases the water solubility of the xenobiotic, facilitating its excretion via urine or bile. Studies on other phenolic compounds in fish have demonstrated the presence and activity of UGT enzymes.

Sulfation: In this pathway, a sulfonate group (SO3-) is transferred from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the xenobiotic. This reaction is catalyzed by sulfotransferases (SULTs) and also results in a more water-soluble and readily excretable conjugate. Research on chlorophenols in fish has identified sulfate (B86663) conjugates as metabolic products. kisti.re.kr

The efficiency of these conjugation reactions can vary significantly between different species of fish, which can influence the bioaccumulation and potential toxicity of the compound. nih.gov

Table 2: Anticipated Phase II Conjugation Reactions of this compound in Non-Human Vertebrates

| Conjugation Reaction | Enzyme Family | Endogenous Co-substrate | Conjugated Product |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | 2,3,6-Trichloro-4-nitrophenyl-β-D-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) | 2,3,6-Trichloro-4-nitrophenyl sulfate |

It is important to underscore that the pathways and metabolites presented are based on the known metabolism of structurally related chemicals and serve as predicted routes for this compound. Definitive studies are required to confirm these biotransformation pathways for this specific compound in various environmental organisms and non-human vertebrates.

Advanced Remediation Strategies for 2,3,6 Trichloro 4 Nitrophenol Contamination

Physico-Chemical Treatment Processes

Advanced Oxidation Processes (AOPs) (e.g., UV/HOCl, Fenton, Ozonation)

Advanced Oxidation Processes are recognized for their efficacy in degrading recalcitrant organic pollutants through the generation of highly reactive radicals. However, specific studies on the application of AOPs such as UV/HOCl, Fenton, and ozonation for the degradation of 2,3,6-Trichloro-4-nitrophenol are not extensively documented in the reviewed literature. While research on similar compounds like 4-nitrophenol (B140041) and various trichlorophenols is available, providing insights into potential degradation pathways, a direct application of these findings to this compound would be speculative.

Detailed kinetic and mechanistic studies involving radical scavenging in the context of this compound degradation are not present in the available scientific literature. Such studies are crucial for understanding the reaction rates and the specific roles of different radical species (e.g., hydroxyl, chlorine radicals) in the degradation process, but this information is currently lacking for this specific compound.

The identification of transformation products is a critical aspect of evaluating the effectiveness and potential environmental impact of AOPs. For instance, in the UV/HOCl treatment of 4-nitrophenol, the formation of chlorinated byproducts has been observed. mdpi.com However, specific research identifying the intermediate and final transformation products resulting from the AOP-based degradation of this compound has not been found. Without such studies, a complete understanding of the degradation pathway and the potential formation of harmful byproducts remains elusive.

Adsorption Techniques Using Novel Sorbents

Adsorption is a widely used and effective method for the removal of organic pollutants from water. The development of novel and low-cost adsorbents is an active area of research.

While numerous studies have investigated the sorption kinetics and isotherms for compounds like 2,4,6-trichlorophenol (B30397) on various adsorbents, specific data for this compound is not available. nih.govresearchgate.netncsu.edu Kinetic models such as pseudo-first-order and pseudo-second-order, along with isotherm models like Langmuir and Freundlich, are commonly used to describe the adsorption process. The application of these models to this compound would require dedicated experimental investigation.

The use of biomass-derived adsorbents offers a sustainable and cost-effective approach to water remediation. Materials such as activated carbon from oil palm empty fruit bunches and mango seed shells have been successfully used for the removal of 2,4,6-trichlorophenol. nih.govresearchgate.net These studies demonstrate the potential of agricultural waste as a source for effective adsorbents. However, research on the development and application of biomass-derived adsorbents specifically for the removal of this compound is not currently available in the literature.

Membrane Filtration and Hybrid Processes

Membrane filtration technologies, particularly nanofiltration (NF) and reverse osmosis (RO), have emerged as effective physical separation methods for removing organic micropollutants like this compound from aqueous environments. nih.govmdpi.com These pressure-driven processes utilize semi-permeable membranes to separate contaminants from water based on size, charge, and other physicochemical properties. purewaterproducts.com

Reverse osmosis, employing the densest membranes, generally exhibits high rejection rates for a wide range of organic compounds. purewaterproducts.com The rejection of chlorophenols by RO membranes can be influenced by operational parameters such as feed pressure, temperature, and concentration. nih.gov Nanofiltration, which operates at lower pressures than RO, also shows significant potential for the removal of organic micropollutants. semanticscholar.org The effectiveness of NF is dependent on the membrane's molecular weight cut-off and the charge of the molecule, with rejection rates for some organic pollutants reaching up to 99%. semanticscholar.orgresearchgate.net

Hybrid membrane processes, which integrate membrane filtration with biological or chemical treatment methods, offer enhanced removal efficiencies and can overcome some of the limitations of standalone membrane systems, such as fouling. nih.gov A common hybrid system is the Membrane Bioreactor (MBR), which combines biological degradation of organic compounds with membrane separation of the treated water from the biomass. nih.govresearchgate.net This integration allows for high concentrations of microorganisms, leading to more efficient biodegradation of persistent compounds. nih.gov

Below is a table summarizing the performance of different membrane processes for the removal of nitrophenols and related compounds.

| Membrane Process | Target Compound(s) | Key Findings | Removal Efficiency (%) |

| Nanofiltration (NF) | 4-Nitrophenol | Blend of polyphenylsulfone (PPSU) and polyethersulfone (PES) membranes showed high rejection. researchgate.net | ~99% researchgate.net |

| Reverse Osmosis (RO) | Chlorophenols | Performance is dependent on feed pressure, temperature, and concentration. nih.gov | Up to 99.9% nih.gov |

| Hybrid Membrane Bioreactor (MBR) | Nitrophenols | Effective for simultaneous removal of nitrophenols and inorganic nitrogen. researchgate.net | 87-96% researchgate.net |

Bioremediation and Phytoremediation Approaches

Bioaugmentation and Biostimulation Strategies

Bioremediation offers a cost-effective and environmentally friendly approach to cleaning up sites contaminated with this compound. This can be achieved through bioaugmentation, which involves the introduction of specific microbial strains or consortia with the desired degradative capabilities into the contaminated environment. mdpi.com The selection of robust and efficient microbial strains is a critical challenge for successful bioaugmentation. researchgate.net Studies have shown that bacterial consortia can achieve accelerated and complete removal of nitrophenol isomers from contaminated soil. nih.govdaneshyari.com

Biostimulation, on the other hand, focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading the contaminant by adding nutrients, electron acceptors, or other growth-limiting substances. mdpi.com The success of both strategies is highly dependent on the specific soil characteristics and environmental conditions of the contaminated site. nih.gov In many cases, a combination of bioaugmentation and biostimulation can lead to more effective and rapid remediation. mdpi.com

The following table presents research findings on the application of bioaugmentation for the remediation of nitrophenol-contaminated soil.

| Remediation Strategy | Target Contaminant(s) | Microorganism(s) | Key Findings |

| Bioaugmentation | para-nitrophenol, meta-nitrophenol, ortho-nitrophenol | Pseudomonas sp. strain WBC-3, Cupriavidus necator JMP134, Alcaligenes sp. strain NyZ215 | Accelerated and complete removal of all nitrophenol isomers was achieved within 2 to 16 days in inoculated soils. nih.govdaneshyari.com |

Engineered Microbial Systems for Enhanced Degradation

Engineered microbial systems are designed to overcome the limitations of conventional bioremediation by creating optimized environments for microbial activity or by using genetically modified organisms with enhanced degradative capabilities. One promising approach is the use of microbial fuel cells (MFCs), which can simultaneously treat wastewater and generate electricity. electrochemsci.org In an MFC, microorganisms on the anode oxidize organic contaminants, releasing electrons that travel to the cathode, creating an electrical current. electrochemsci.org Research on the degradation of 2,4,6-trichlorophenol, a compound structurally similar to this compound, has shown that MFCs can achieve high degradation efficiencies. electrochemsci.orgresearchgate.net

Genetic engineering has also been employed to develop microbial strains with enhanced capabilities for degrading specific pollutants like p-nitrophenol. nih.govresearchgate.net By introducing genes that code for the entire degradation pathway into a host organism like Escherichia coli, it is possible to create a strain that can completely mineralize the target compound. nih.govresearchgate.net

The table below summarizes the performance of engineered microbial systems in degrading nitrophenols and related compounds.

| Engineered System | Target Compound | Performance Metric | Key Findings |

| Microbial Fuel Cell (MFC) | 2,4,6-Trichlorophenol | Degradation Efficiency | Up to 97.45% degradation at low initial concentrations. electrochemsci.org |

| Genetically Engineered E. coli | p-Nitrophenol | Degradation Time | Complete degradation of high concentrations of p-nitrophenol within hours to a day. nih.govresearchgate.net |

Phytoremediation Potential of Plant Species

Phytoremediation is a green technology that utilizes plants and their associated microorganisms to remove, contain, or degrade contaminants in soil and water. mdpi.comchemijournal.com For compounds like this compound, several phytoremediation mechanisms may be at play, including phytoextraction (uptake and accumulation of contaminants into plant tissues), rhizodegradation (breakdown of contaminants in the rhizosphere by microbial activity stimulated by the plant), and phytodegradation (breakdown of contaminants within the plant). chemijournal.com

While specific studies on the phytoremediation of this compound are limited, research on other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), has demonstrated the potential of this technology. nih.gov Studies have shown that plants can significantly enhance the microbial degradation of TNT in soil. nih.gov Constructed wetlands are another form of phytoremediation that have proven effective in removing phenolic compounds from wastewater through a combination of physical, chemical, and biological processes. mdpi.comresearchgate.netnih.gov

The following table presents findings from a study on the phytoremediation of a soil contaminated with a nitroaromatic compound.

| Plant Species | Target Contaminant | Key Findings |

| Rumex crispus | 2,4,6-trinitrotoluene (TNT) | The microbial degradation of TNT was significantly faster in planted columns compared to unplanted columns. nih.gov |

Integrated Remediation Technologies and Field Applications

Integrated remediation approaches that combine multiple technologies are often necessary to effectively treat complex sites contaminated with persistent organic pollutants like this compound. One such integrated technology is electrokinetic (EK) remediation, which can be combined with bioremediation or permeable reactive barriers (PRBs). electrochemsci.orgnih.gov EK remediation uses a low-voltage direct current to move contaminants, water, and nutrients through the soil, thereby enhancing the efficiency of other remediation processes. electrochemsci.orgnih.gov This is particularly useful in low-permeability soils where the transport of contaminants and amendments is limited. nih.gov

The combination of EK with bioremediation can stimulate the activity of indigenous or introduced microorganisms by distributing nutrients and electron acceptors more effectively. electrochemsci.org Similarly, coupling EK with a PRB, a subsurface barrier containing reactive materials, can enhance the removal of contaminants as they are transported through the barrier. researchgate.neteeer.org

Field applications of these integrated technologies have been documented in various case studies for the remediation of sites contaminated with chlorinated solvents and other organic pollutants. itrcweb.orgitrcweb.orgclu-in.orgepa.govfrtr.gov While specific field applications for this compound are not widely reported, the success of these technologies with similar compounds suggests their potential applicability.

The table below provides an overview of an integrated remediation technology and its application.

| Integrated Technology | Target Contaminants | Key Principles |

| Electrokinetic (EK) Remediation with Bioremediation | Phenols, Halogenated Hydrocarbons | An applied electric field enhances the transport of contaminants, nutrients, and microorganisms, stimulating biodegradation. electrochemsci.org |

| Electrokinetic (EK) Remediation with Permeable Reactive Barrier (PRB) | 2,4,6-Trichlorophenol | An electric field moves contaminants towards a reactive barrier where they are degraded or sequestered. researchgate.net |

Computational Chemistry and Structure Activity Relationships of 2,3,6 Trichloro 4 Nitrophenol

Molecular Modeling and Electronic Structure Calculations

Computational chemistry provides a powerful lens through which the intrinsic properties of molecules like 2,3,6-Trichloro-4-nitrophenol can be examined. By simulating the molecule's electronic structure, we can infer its reactivity, stability, and potential interaction with other molecules.

DFT Studies on Reactivity and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For nitrophenolic compounds, DFT studies are instrumental in understanding their chemical reactivity and stability. Such studies on related molecules, like 2-nitrophenol (B165410), have utilized the B3LYP/6-311G basis set to analyze parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rjpn.org The energy gap between HOMO and LUMO is a critical indicator of a molecule's stability; a larger gap implies higher stability and lower reactivity. rjpn.org

For substituted nitrophenols, the electrophilicity index, derived from DFT calculations, can predict their behavior in reactions. A higher electrophilicity index suggests that the molecule acts as a good electrophile, favoring nucleophilic substitution reactions. rjpn.org While specific DFT data for this compound is not extensively available in the cited literature, the principles from studies on analogous compounds suggest that the presence of three electron-withdrawing chlorine atoms and a nitro group would significantly influence its electronic properties and reactivity.

Table 1: Representative DFT-Calculated Reactivity Descriptors for Nitrophenolic Compounds This table is illustrative and based on general findings for nitrophenols, as specific data for this compound is not available in the provided search results.

| Descriptor | Significance | Typical Trend for Highly Substituted Nitrophenols |

|---|---|---|

| HOMO Energy | Electron-donating ability | Lowered by electron-withdrawing groups |

| LUMO Energy | Electron-accepting ability | Lowered by electron-withdrawing groups |

| HOMO-LUMO Gap | Chemical stability/reactivity | Generally smaller, indicating higher reactivity |

| Electrophilicity Index (ω) | Electrophilic nature | Higher, indicating a stronger electrophile |

| Chemical Hardness (η) | Resistance to change in electron distribution | Lower, indicating higher reactivity |

Conformer Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule (conformation) and its interactions with neighboring molecules are crucial for its physical and biological properties. Conformational analysis of complex molecules can be performed using molecular mechanics and DFT calculations. nih.gov For nitroaromatic compounds, the orientation of the nitro group relative to the benzene (B151609) ring is a key conformational feature that can affect intermolecular interactions. mdpi.com

In the solid state, intermolecular interactions such as hydrogen bonding and van der Waals forces dictate the crystal packing. For this compound, the hydroxyl group can act as a hydrogen bond donor, while the nitro group and chlorine atoms can act as acceptors. Computational studies on similar molecules help in understanding the strength and nature of these interactions, which in turn influence properties like solubility and melting point.

Prediction of Environmental Fate Parameters and Degradation Pathways

Computational models are increasingly used to predict how chemicals will behave in the environment, including their persistence, transport, and transformation.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties. For environmental fate, QSPR can predict parameters such as water solubility, soil sorption coefficient, and biodegradability. The development of QSPR models for classes of compounds like nitroaromatics relies on calculating a variety of molecular descriptors that encode structural, electronic, and topological information. nih.gov These models, once validated, can provide cost-effective estimations of environmental parameters, reducing the need for extensive experimental testing. nih.govnih.gov Key descriptors for the toxicity of nitroaromatic compounds often include the energies of frontier molecular orbitals (HOMO and LUMO) and the octanol-water partition coefficient (Kow). nih.gov

Prediction of Transformation Products

Understanding the degradation of this compound in the environment is crucial for assessing its long-term impact. Computational tools can predict the likely transformation products resulting from biotic and abiotic degradation processes. researchgate.netacs.org For chlorinated nitroaromatic compounds, microbial degradation pathways have been studied, and these can serve as a basis for predictive models. ufms.br Computational systems can use known biotransformation rules to forecast the metabolites of a parent compound. researchgate.net For instance, the degradation of nitrophenols can proceed through pathways involving hydroxylation and ring cleavage. mdpi.com The prediction of these transformation products is essential for a comprehensive risk assessment, as the degradation products may be more or less toxic than the original compound.

Mechanistic Insights from Computational Studies into Biological Interactions

Computational toxicology aims to predict the adverse effects of chemicals on biological systems. For this compound, this involves understanding its interactions with biological macromolecules like proteins and DNA.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com By docking this compound into the active sites of various enzymes, researchers can hypothesize potential mechanisms of toxicity. For example, if the compound is found to bind strongly to a critical enzyme, it could act as an inhibitor, disrupting normal biological processes. mdpi.com

Furthermore, QSAR models are extensively used to predict the toxicity of nitroaromatic compounds. nih.gov These models correlate molecular descriptors with toxicological endpoints such as mutagenicity, carcinogenicity, and acute toxicity. nih.gov For example, the toxicity of dinitro aromatic compounds has been linked to their electrophilicity, with descriptors like LUMO energy being key predictors. nih.gov While specific mechanistic studies on this compound are not detailed in the available literature, the general approaches of computational toxicology provide a framework for assessing its potential biological impact.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-nitrophenol |

| 2,4,6-trinitrotoluene (B92697) (TNT) |

| 1,3,5-trinitrobezene (TNB) |

Derivative Compounds and Their Academic Significance in Relation to 2,3,6 Trichloro 4 Nitrophenol

Isomeric Trichloronitrophenols and Their Comparative Research

Isomers of trichloronitrophenol, which share the same molecular formula but differ in the arrangement of atoms, provide a valuable basis for comparative research. While comprehensive comparative studies on all possible isomers are not extensively documented, data on individual isomers allow for inferences on their relative properties. Notable isomers of 2,3,6-Trichloro-4-nitrophenol include 3,4,6-Trichloro-2-nitrophenol and 2,4,6-Trichloro-3-nitrophenol. noaa.govchemspider.com The differing positions of the chloro and nitro substituents on the phenol (B47542) ring are expected to influence their acidity, solubility, and reactivity.

Table 1: Comparison of Trichloronitrophenol Isomers

| Property | This compound | 3,4,6-Trichloro-2-nitrophenol | 2,4,6-Trichloro-3-nitrophenol |

|---|---|---|---|

| Molecular Formula | C₆H₂Cl₃NO₃ | C₆H₂Cl₃NO₃ | C₆H₂Cl₃NO₃ |

| Molecular Weight | 242.44 g/mol nist.gov | 242.44 g/mol nist.gov | 242.44 g/mol |